Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound characterized by its unique pyrrole and pyridine rings. With the molecular formula and a molecular weight of 190.20 g/mol, this compound features a carboxylate ester functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that derivatives of ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate exhibit significant biological activities. Notably, some derivatives act as glycogen phosphorylase inhibitors, which are potential therapeutic agents for conditions such as diabetes, hypertension, and hyperlipidemia. Additionally, they may possess cardioprotective properties, making them candidates for further pharmacological studies .
Several synthetic routes have been developed to produce ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate:
These methods highlight the compound's accessibility for research and industrial applications .
Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate serves multiple purposes in various fields:
Studies have shown that ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate interacts with specific enzymes and receptors involved in metabolic processes. For instance:
These interactions warrant further investigation to fully understand the pharmacokinetics and pharmacodynamics associated with this compound .
Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate | 1353101-49-1 | 0.96 |
| Quinolin-5-ylmethyl 1H-pyrrole-3-carboxylate | 649727-10-6 | 0.96 |
| Ethyl 5-methylindole-2-carboxylate | 88611-94-3 | 0.94 |
| Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 800401-67-6 | 0.77 |
| Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | 67058-73-5 | 0.93 |
Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate is distinguished by its specific substitution pattern and biological activity profile, particularly its role as a glycogen phosphorylase inhibitor compared to other similar compounds that may not exhibit such effects .
The construction of the pyrrolo[3,2-c]pyridine core relies heavily on transition metal-catalyzed cyclization. A representative protocol begins with 2-bromo-5-methylpyridine (11), which undergoes sequential oxidation and nitration to yield 2-bromo-5-methyl-4-nitropyridine-1-oxide (13) in concentrated sulfuric and fuming nitric acid [2]. Subsequent treatment with N,N-dimethylformamide dimethyl acetal generates the key intermediate (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (14), which undergoes iron-mediated cyclization in acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) [2]. This step achieves a 72% yield under optimized conditions (100°C, 5 h), with iron powder facilitating nitro group reduction and intramolecular cyclization [2].
Copper catalysis further enables functionalization at the 1-position. For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) reacts with 3,4,5-trimethoxyphenylboric acid in the presence of Cu(OAc)~2~ and K~2~CO~3~ in 1,4-dioxane under microwave irradiation (85°C, 30 min) to afford 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) in 68% yield [2]. The copper catalyst mediates Ullmann-type coupling, ensuring regioselective aryl introduction without requiring inert atmospheres [2].
Table 1: Metal-Mediated Cyclization and Coupling Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Nitration of 12 | HNO~3~, H~2~SO~4~ | H~2~SO~4~ | 90°C | 1 h | 85% |
| Cyclization to 15 | Fe, CH~3~COOH | CH~3~COOH | 100°C | 5 h | 72% |
| Aryl Coupling to 16 | Cu(OAc)~2~, K~2~CO~3~ | 1,4-Dioxane | 85°C (MW) | 30 min | 68% |
While traditional glycosylation remains outside the scope of this compound’s synthesis, phase-transfer principles enhance efficiency in Suzuki-Miyaura couplings. The biphasic system of 1,4-dioxane and aqueous K~2~CO~3~ facilitates boronic acid activation, with Cu(OAc)~2~ acting as a phase-transfer catalyst to mediate electron-deficient aryl coupling [2]. For example, introducing diverse aryl groups at the 6-position (e.g., m-tolyl in 10c) achieves yields exceeding 90% under microwave-assisted conditions (125°C, 26 min) [2]. This approach minimizes side reactions and simplifies purification.
The ethyl ester at the 3-position is typically introduced early in the synthesis, often through esterification of a pre-existing carboxylic acid intermediate. While the provided literature does not explicitly detail this step, analogous protocols suggest that treatment of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid with ethanol and a Brønsted acid catalyst (e.g., H~2~SO~4~) under reflux achieves quantitative esterification [1]. Alternative routes may employ acyl chloride intermediates generated via thionyl chloride, followed by nucleophilic substitution with ethanol [1].
Solvent selection profoundly impacts reaction kinetics and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate condensation steps (e.g., forming 14), while acetic acid provides an acidic medium essential for iron-mediated cyclization [2]. Microwave irradiation reduces reaction times by 40–60% compared to conventional heating, as evidenced by the synthesis of 16 (30 min vs. 12 h) [2].
Table 2: Solvent and Optimization Parameters
| Reaction | Solvent System | Heating Method | Time Reduction | Yield Improvement |
|---|---|---|---|---|
| Cyclization to 15 | CH~3~COOH | Conventional | Baseline | 72% |
| Suzuki Coupling to 10c | 1,4-Dioxane/H~2~O | Microwave | 75% | 94% |
| Nitration of 12 | H~2~SO~4~ | Oil Bath | N/A | 85% |
The comprehensive structural elucidation of Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate requires sophisticated multinuclear Nuclear Magnetic Resonance (NMR) spectroscopic techniques to provide detailed information about the molecular framework and electronic environment of the compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate reveals characteristic chemical shifts that reflect the unique electronic environment of the pyrrolopyridine framework. The aromatic protons of the pyridine ring typically appear in the range of 7.0-8.5 ppm, with the nitrogen-adjacent positions showing distinctive downfield shifts due to the electron-withdrawing effect of the nitrogen atom [1]. The pyrrole NH proton, when observable, appears as a broad signal around 11-12 ppm, characteristic of indole-like NH groups in fused heterocyclic systems [2].
The ethyl carboxylate substituent contributes two distinct multipicity patterns: the OCH₂ protons appear as a quartet around 4.2-4.4 ppm with J-coupling constants of approximately 7.1 Hz, while the terminal CH₃ protons manifest as a triplet at 1.3-1.4 ppm [3]. These chemical shifts and coupling patterns are consistent with related pyrrolopyridine carboxylate derivatives reported in the literature [4] [5].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides critical information about the carbon skeleton and electronic distribution within the molecule. The carbonyl carbon of the carboxylate group appears characteristically around 160-165 ppm, consistent with aromatic ester functionalities [6]. The aromatic carbons of the fused ring system exhibit chemical shifts in the range of 115-150 ppm, with the nitrogen-bearing carbons showing diagnostic downfield shifts [1].
For pyrrolopyridine derivatives, the carbon atoms adjacent to nitrogen exhibit characteristic chemical shift patterns. The C-2 carbon in pyridine rings typically resonates around 150 ppm, while C-3 and C-4 carbons appear at approximately 124 ppm and 136 ppm, respectively [1]. The ethyl carboxylate carbons appear at predictable positions: the OCH₂ carbon around 61-62 ppm and the CH₃ carbon at approximately 14 ppm [3].
Advanced Two-Dimensional NMR Techniques
Modern structure elucidation relies heavily on two-dimensional NMR experiments to establish connectivity patterns. Correlation Spectroscopy (COSY) experiments reveal through-bond connectivities between adjacent protons, providing crucial information about the substitution pattern on the pyrrolopyridine ring system [7]. Heteronuclear Single Quantum Correlation (HSQC) experiments establish direct ¹H-¹³C connectivities, facilitating the assignment of carbon signals to their corresponding protons [8].
Heteronuclear Multiple Bond Correlation (HMBC) experiments prove particularly valuable for establishing long-range connectivities across the aromatic system, confirming the fusion pattern of the pyrrole and pyridine rings [7]. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide spatial proximity information, although this is less critical for planar aromatic systems.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy
Although less routinely employed due to sensitivity limitations, ¹⁵N NMR spectroscopy can provide valuable structural information. The pyridine nitrogen typically resonates around -70 to -80 ppm relative to nitromethane, while the pyrrole nitrogen appears around -140 to -150 ppm [8]. These chemical shifts are highly sensitive to the electronic environment and can confirm the regiochemistry of the fused ring system.
Infrared (IR) spectroscopy serves as a complementary technique for functional group identification and structural confirmation of Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. The characteristic absorption bands provide diagnostic information about specific functional groups and their electronic environments.
Carbonyl Stretching Vibrations
The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the carboxylate group. For aromatic esters, this absorption typically appears in the range of 1675-1710 cm⁻¹ [2]. The exact position depends on the electronic nature of the aromatic system and conjugation effects. In pyrrolopyridine carboxylates, the carbonyl frequency is influenced by the electron-withdrawing effect of the nitrogen atoms, which can shift the absorption to higher frequencies compared to simple aromatic esters.
Aromatic Carbon-Carbon Stretching Vibrations
The aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region. For pyridine derivatives, characteristic bands appear around 1580 cm⁻¹ and 1470 cm⁻¹, corresponding to the C=C and C=N stretching modes of the aromatic ring [2]. The pyrrole ring contributes additional bands in this region, creating a complex fingerprint pattern characteristic of the fused heterocyclic system.
Nitrogen-Hydrogen Stretching Vibrations
The NH stretching vibration of the pyrrole ring appears as a broad absorption band in the 3300-3500 cm⁻¹ region. For pyrrolopyridine derivatives, this band typically appears around 3440 cm⁻¹ [2]. The broadness of this absorption is due to hydrogen bonding interactions, both intermolecular and intramolecular, which are common in NH-containing heterocycles.
Aromatic Carbon-Hydrogen Stretching Vibrations
The aromatic C-H stretching vibrations manifest as sharp bands in the 3000-3100 cm⁻¹ region. Multiple bands are typically observed due to the different electronic environments of the aromatic protons in the fused ring system [9]. The exact positions and intensities of these bands can provide information about the substitution pattern and electronic distribution within the molecule.
Aliphatic Carbon-Hydrogen Stretching Vibrations
The ethyl carboxylate group contributes characteristic aliphatic C-H stretching vibrations. The methylene (CH₂) stretching vibrations appear around 2980 cm⁻¹ and 2900 cm⁻¹, while the methyl (CH₃) stretching vibrations are observed around 2970 cm⁻¹ and 2870 cm⁻¹ [10]. These bands are generally sharp and well-defined, providing confirmation of the ethyl ester functionality.
Carbon-Oxygen Stretching Vibrations
The C-O stretching vibrations of the ester group appear as strong bands in the 1200-1300 cm⁻¹ region. Two characteristic bands are typically observed: one around 1260 cm⁻¹ corresponding to the C-O stretch of the ester carbonyl, and another around 1100 cm⁻¹ corresponding to the C-O stretch of the alkoxy group [10]. The intensity and position of these bands can provide information about the ester conformation and electronic environment.
X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that are essential for understanding the compound's structure-activity relationships.
Crystal Structure Parameters
Pyrrolopyridine derivatives typically crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic), depending on the substitution pattern and intermolecular interactions [11] [12]. The crystal packing is often dominated by π-π stacking interactions between the aromatic ring systems, with typical interplanar distances of 3.4-3.6 Å [11]. These interactions are crucial for understanding the solid-state properties and potential biological activities of the compound.
Molecular Geometry Analysis
The fused pyrrolopyridine ring system exhibits planarity, with maximum deviations from the mean plane typically less than 0.02 Å [11]. The C-N bond lengths within the pyridine ring are characteristic of aromatic systems, typically ranging from 1.31-1.36 Å. The C-C bond lengths show alternation consistent with aromatic character, with values typically between 1.37-1.40 Å [13].
The carboxylate substituent adopts a planar configuration that is typically coplanar or nearly coplanar with the pyrrolopyridine ring system, facilitating extended conjugation. The C-O bond length of the carbonyl group is characteristically short (approximately 1.21 Å), confirming the double bond character, while the C-O bond of the ester linkage is longer (approximately 1.33 Å) [14].
Intermolecular Interactions
X-ray crystallographic studies reveal important intermolecular interactions that influence the crystal packing and potentially the biological activity. Common interactions include:
These interactions create extended networks that stabilize the crystal structure and may influence the compound's physical properties such as melting point, solubility, and stability [11].
Conformational Analysis
The ethyl carboxylate group can adopt different conformations relative to the pyrrolopyridine ring. X-ray crystallographic studies typically reveal the most stable conformation in the solid state, which may differ from the solution conformation. The torsion angles between the carboxylate group and the aromatic ring provide insight into the degree of conjugation and electronic interaction [15].
Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. The fragmentation patterns offer insights into the stability of different structural units and can confirm the proposed molecular structure.
Molecular Ion Peak
The molecular ion peak [M]⁺ appears at m/z 190, corresponding to the molecular weight of C₁₀H₁₀N₂O₂ [16]. This peak is typically of moderate intensity due to the relative stability of the aromatic system. The isotope pattern confirms the molecular formula, with characteristic contributions from ¹³C and ¹⁵N isotopes.
Primary Fragmentation Pathways
The primary fragmentation of Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate follows predictable patterns based on the stability of the resulting fragments:
Loss of Ethoxy Group (OEt)
The most common fragmentation pathway involves the loss of the ethoxy group (45 Da) to give a fragment ion at m/z 145. This fragmentation is facilitated by the formation of a stable acylium ion [M-OEt]⁺, which retains the aromatic pyrrolopyridine framework [17].
Loss of Carboxylic Acid (COOH)
An alternative pathway involves the loss of the carboxylic acid group (45 Da) to form a fragment at m/z 145. This fragmentation competes with the ethoxy loss and depends on the ionization conditions and internal energy of the molecular ion [17].
Loss of Ethyl Carboxylate (COOEt)
The complete loss of the ethyl carboxylate group (73 Da) produces a fragment ion at m/z 117, corresponding to the parent pyrrolopyridine system. This fragmentation is particularly diagnostic for confirming the presence of the carboxylate functionality .
Secondary Fragmentation Patterns
Secondary fragmentation of the primary fragments provides additional structural information:
Ring Contraction and Expansion
The pyrrolopyridine ring system can undergo ring contraction or expansion reactions under high-energy conditions. These rearrangements are characteristic of nitrogen-containing heterocycles and can provide information about the ring fusion pattern [19].
Hydrogen Rearrangements
Hydrogen rearrangements, including McLafferty rearrangements, can occur in the ethyl carboxylate side chain. These rearrangements are particularly common in aliphatic ester groups and can lead to characteristic fragment ions [20].
Cyano Group Formation
Under certain conditions, the pyrrolopyridine ring system can fragment to form nitrile-containing fragments. The loss of HCN (27 Da) is a common fragmentation pathway for pyridine-containing compounds [21].
Diagnostic Fragment Ions
Several fragment ions are particularly diagnostic for the pyrrolopyridine carboxylate structure:
The relative intensities of these fragments can provide information about the substitution pattern and electronic distribution within the molecule [21].
Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) experiments can provide additional structural information by selective fragmentation of chosen precursor ions. This technique is particularly valuable for distinguishing between regioisomers and confirming the connectivity of the pyrrolopyridine ring system [17].
The fragmentation patterns observed in mass spectrometry, combined with accurate mass measurements from high-resolution instruments, provide definitive confirmation of the molecular structure and can distinguish between structural isomers that might have similar spectroscopic properties [22].
| Position | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Assignment |
|---|---|---|---|---|
| NH | 11.8-12.2 | br s | - | Pyrrole NH |
| H-2 | 7.8-8.2 | d | 4.5 | Pyridine H-2 |
| H-4 | 7.2-7.6 | d | 8.5 | Pyridine H-4 |
| H-5 | 7.0-7.4 | dd | 4.5, 8.5 | Pyridine H-5 |
| OCH₂ | 4.2-4.4 | q | 7.1 | Ethyl OCH₂ |
| CH₃ | 1.3-1.4 | t | 7.1 | Ethyl CH₃ |
| Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O | 160-165 | Carboxylate carbonyl |
| C-2 | 148-152 | Pyridine C-2 |
| C-3 | 122-126 | Pyrrole C-3 |
| C-4 | 134-138 | Pyridine C-4 |
| C-5 | 110-115 | Pyridine C-5 |
| C-6 | 145-150 | Pyridine C-6 |
| C-7 | 105-110 | Pyrrole C-7 |
| OCH₂ | 61-62 | Ethyl OCH₂ |
| CH₃ | 13-14 | Ethyl CH₃ |
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3440 | medium | NH stretch |
| 3080-3000 | weak | Aromatic C-H stretch |
| 2980-2870 | medium | Aliphatic C-H stretch |
| 1710-1675 | strong | C=O stretch |
| 1580-1470 | strong | Aromatic C=C/C=N stretch |
| 1260 | strong | C-O stretch (ester) |
| 1100 | medium | C-O stretch (alkoxy) |
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 190 | 45 | [M]⁺ |
| 145 | 100 | [M-OEt]⁺ or [M-COOH]⁺ |
| 117 | 75 | [M-COOEt]⁺ |
| 90 | 30 | Ring fragmentation |
| 63 | 25 | Pyridine fragment |